Tyrosinase Inhibition Potency: 9.4-Fold Advantage Over 4-Chlorophenyl Analog in Head-to-Head Mushroom Tyrosinase Assay
Under identical assay conditions (L-DOPA substrate, pH 6.8, 25°C), N-(4-tert-butylphenyl)hydrazinecarbothioamide exhibited a tyrosinase IC50 of 0.87 µM, while the 4-chlorophenyl analog (N-(4-chlorophenyl)hydrazinecarbothioamide) required 8.2 µM for 50% inhibition [1]. This represents a 9.4-fold lower IC50, highlighting the profound impact of the 4-tert-butyl group on enzyme binding. The reference inhibitor kojic acid had an IC50 of 18.5 µM in the same study, indicating that the target compound surpasses even the standard.
| Evidence Dimension | Mushroom tyrosinase inhibition IC50 |
|---|---|
| Target Compound Data | 0.87 µM |
| Comparator Or Baseline | 4-Chlorophenyl analog: 8.2 µM |
| Quantified Difference | 9.4-fold improvement (lower IC50) |
| Conditions | L-DOPA substrate, pH 6.8, 25°C |
Why This Matters
For cosmetic or dermatological depigmenting research, the >9-fold higher potency relative to the commonly synthesised 4-chloro analog translates to lower effective doses and reduced cytotoxicity risk.
- [1] S. Y. Lee, D. G. Kim, J. Y. Ma, et al., Synthesis and tyrosinase inhibitory activity of novel hydrazinecarbothioamides, Bioorganic & Medicinal Chemistry Letters, 21 (2011) 770-773, DOI: 10.1016/j.bmcl.2010.11.096. View Source
